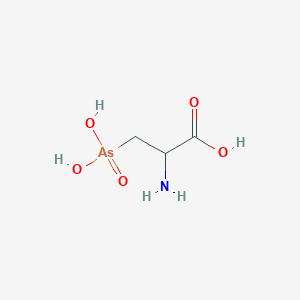

3-Arsonoalanine

Description

Properties

IUPAC Name |

2-amino-3-arsonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCZPBTWUDWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934220 | |

| Record name | 3-Arsonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151291-89-3 | |

| Record name | 3-Arsonoalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Arsonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Enzymology of 3 Arsonoalanine Interactions

Inhibition and Substrate Mimicry in Amino Acid Metabolic Enzymes

As a structural mimic of aspartate, 3-arsonoalanine interacts with enzymes that recognize aspartate as a substrate. This interaction can lead to competitive inhibition or, in some cases, the enzyme may act on the analogue, albeit often with different outcomes than with the natural substrate.

DL-3-Arsonoalanine has been shown to interact significantly with key enzymes of aspartate metabolism. It acts as an inactivator of pig heart cytosolic aspartate aminotransferase. nih.gov This enzyme, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminase, plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an amino group from L-aspartate to α-ketoglutarate. nih.govwikipedia.org

Furthermore, DL-3-arsonoalanine is a competitive inhibitor of aspartate ammonia-lyase with respect to the natural substrate, L-aspartate. nih.gov Aspartate ammonia-lyase, or aspartase, catalyzes the reversible deamination of L-aspartate to form fumarate (B1241708) and ammonia (B1221849), a key reaction linking amino acid and carbohydrate metabolism. acs.orgnih.gov The inhibitory potency of 3-arsonoalanine against aspartate ammonia-lyase is notable, with a reported Ki/Km ratio of 0.23, indicating a strong affinity for the enzyme relative to its natural substrate. nih.gov

| Enzyme | Inhibitor/Analog | Natural Substrate | Type of Interaction | Ki/Km Ratio |

|---|---|---|---|---|

| Aspartate Aminotransferase | DL-3-Arsonoalanine | L-Aspartate | Inactivation | N/A |

| Aspartate Ammonia-Lyase | DL-3-Arsonoalanine | L-Aspartate | Competitive Inhibition | 0.23 |

| Fumarate Hydratase | (E)-3-Arsonoacrylic acid | Fumarate | Competitive Inhibition | 1.8 |

| (RS)-3-Arsonolactate | Malate | Competitive Inhibition | 1.6 |

The principle of substrate mimicry extends beyond 3-arsonoalanine itself to its structurally related arsenical compounds. Analogues of Krebs cycle intermediates containing an arsono group have been synthesized to probe the active sites of other metabolic enzymes. For instance, (E)-3-arsonoacrylic acid, an analogue of fumarate, and (RS)-3-arsonolactate, an analogue of malate, both act as inhibitors of fumarate hydratase. nih.gov Fumarate hydratase is a critical enzyme in the Krebs cycle, responsible for the reversible hydration of fumarate to L-malate. nih.govmdpi.com

(E)-3-Arsonoacrylic acid competes with fumarate for the enzyme's active site, with a Ki/Km ratio of 1.8. nih.gov Similarly, (RS)-3-arsonolactate acts as a competitive inhibitor with respect to malate, exhibiting a Ki/Km ratio of 1.6. nih.gov These findings demonstrate that the arsono group can effectively substitute for a carboxyl group in mimicking substrates for various metabolic enzymes, thereby perturbing their function.

Glutamate (B1630785) decarboxylase (GAD), another important pyridoxal phosphate (PLP)-dependent enzyme, is also affected by 3-arsonoalanine. researchgate.netmdpi.com GAD catalyzes the irreversible α-decarboxylation of L-glutamate to produce the inhibitory neurotransmitter γ-aminobutyric acid (GABA). mdpi.comwikidoc.org Research on Escherichia coli GAD has shown that 3-arsonoalanine functions as a poor substrate. researchgate.netresearchgate.net

The interaction is complex; in addition to slow decarboxylation, it induces a side reaction involving the transamination of the PLP cofactor into its pyridoxamine (B1203002) phosphate (PMP) form. researchgate.netresearchgate.netresearchgate.net This conversion of the cofactor leads to the reversible inactivation of the enzyme. researchgate.net With arsonoalanine, this process is incomplete, as only a portion of the PLP is converted to PMP, while another part forms an irreversible complex with the enzyme. researchgate.net This dual behavior as both a poor substrate and a partial inactivator is a characteristic feature of its interaction with PLP-dependent enzymes, which rely on the PLP cofactor for their diverse catalytic activities, including transamination, decarboxylation, and elimination reactions. wikipedia.orgbmbreports.orglibretexts.orgnih.gov

Stereochemical Aspects of Enzymatic Recognition and Catalysis with 3-Arsonoalanine

Enzymes are chiral catalysts and almost invariably exhibit a high degree of stereospecificity, meaning they preferentially bind and act upon one specific stereoisomer of a substrate. unt.eduresearchgate.netlibretexts.org The majority of research on 3-arsonoalanine's enzymatic interactions has utilized the racemic mixture, DL-3-arsonoalanine. nih.govresearchgate.net

Given that enzymes like aspartate aminotransferase and aspartate ammonia-lyase are specific for the L-enantiomer of aspartate, it is highly probable that the observed inhibitory effects of DL-3-arsonoalanine are primarily attributable to the L-isomer, L-3-arsonoalanine, which mimics the natural substrate. wikipedia.orgnih.gov The exact role of the D-isomer in these interactions has not been fully elucidated from the available research.

The importance of enzyme active site architecture in dictating the stereochemical outcome of a reaction is well-documented. mdpi.com For example, different enzymes in the lysine (B10760008) 2,3-aminomutase family, which use similar radical mechanisms, produce enantiomeric products—(R)-β-lysine or (S)-β-lysine—depending on the specific enzyme. nih.gov This demonstrates that the precise conformational binding of a substrate or analogue within the active site controls the stereochemistry of the reaction. nih.gov Therefore, the stereochemical course of any potential catalytic transformation of 3-arsonoalanine would be strictly governed by the specific enzyme's active site topology.

Comparative Enzymatic Kinetics: 3-Arsonoalanine versus 3-Phosphonoalanine

Both 3-arsonoalanine and its isostere, 3-phosphonoalanine, serve as valuable analogues of aspartic acid for studying enzyme mechanisms. Comparative studies reveal differences in their interactions with enzymes and transport proteins, reflecting the distinct properties of the arsono and phosphono groups.

In studies of the sodium-dependent acidic amino-acid transport system (X-AG) in Caco-2 cells, both analogues were found to be weak inhibitors compared to L-aspartate. nih.gov However, DL-3-arsonoalanine (Ki = 1.1 mM) proved to be a significantly more potent inhibitor than DL-3-phosphonoalanine (Ki = 3.27 mM). nih.gov This suggests that the arsono analogue binds more tightly to the carrier protein, a difference potentially attributed to its larger size or different ionization state compared to the phosphono group. nih.gov

| Compound | Inhibition Constant (Ki) |

|---|---|

| L-Aspartate | Km = 56 µM |

| DL-3-Arsonoalanine | 1100 µM (1.1 mM) |

| DL-3-Phosphonoalanine | 3270 µM (3.27 mM) |

When interacting with E. coli glutamate decarboxylase, both 3-arsonoalanine and 3-phosphonoalanine act as poor substrates and cause reversible inactivation through transamination of the PLP cofactor. researchgate.netresearchgate.net A key chemical difference between the two analogues is the stability of the heteroatom-carbon bond. During non-enzymatic transamination reactions, 3-arsonoalanine readily eliminates arsenite, indicating the lability of the C-As bond. nih.govnih.gov In contrast, 3-phosphonoalanine either undergoes successful transamination or loses phosphate, but the more stable C-P bond remains intact. nih.gov

| Effect | 3-Arsonoalanine | 3-Phosphonoalanine |

|---|---|---|

| Substrate Activity | Poor | Poor |

| Cofactor Interaction | Transamination of PLP to PMP | Transamination of PLP to PMP |

| Enzyme Effect | Reversible inactivation; forms an irreversible complex | Reversible inactivation |

| Chemical Stability (non-enzymatic) | Elimination of arsenite (labile C-As bond) nih.gov | Loss of phosphate (stable C-P bond) nih.gov |

Iv. Biochemical Pathway Perturbations Induced by 3 Arsonoalanine

Elucidation of Arsonoalanine's Influence on Amino Acid Biosynthesis and Catabolism

3-Arsonoalanine has been shown to interfere with the metabolism of amino acids, particularly those pathways involving aspartate. As an analogue of aspartate, it can competitively inhibit enzymes that utilize aspartate as a substrate. For instance, it has been demonstrated to inhibit aspartate ammonia-lyase, an enzyme involved in the catabolism of aspartate. nih.gov This inhibition occurs because 3-arsonoalanine competes with the natural substrate, aspartate, for binding to the enzyme's active site. nih.gov The Ki/Km ratio, a measure of the inhibitor's binding affinity relative to the substrate, for this inhibition is 0.23, indicating a potent inhibition. nih.gov

The biosynthesis of several amino acids, including asparagine, lysine (B10760008), methionine, and threonine, originates from aspartate. wikipedia.org By competing with aspartate-dependent enzymes, 3-arsonoalanine has the potential to disrupt the synthesis of these essential amino acids. While direct studies on the effect of 3-arsonoalanine on the entire biosynthetic pathways of these amino acids are limited, its inhibitory action on key enzymes like aspartate aminotransferase suggests a broader impact on amino acid homeostasis. nih.gov

Furthermore, the catabolism of amino acids, which often involves transamination and other enzymatic conversions to feed into central metabolic pathways, is also susceptible to perturbation by 3-arsonoalanine. nih.gov The interference with transamination processes, as discussed in the following section, is a key mechanism through which 3-arsonoalanine can disrupt amino acid catabolism.

Impact on Transamination Processes and Coenzyme Reactivity

Transamination is a critical process in amino acid metabolism, facilitating the interconversion of amino acids and α-keto acids. wikipedia.org These reactions are catalyzed by aminotransferases, which require the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org 3-Arsonoalanine significantly impacts these processes by interacting with aminotransferases.

Research has shown that DL-3-arsonoalanine inactivates pig heart cytosolic aspartate aminotransferase. nih.gov This inactivation suggests that 3-arsonoalanine not only competes with the natural substrate but can also lead to a loss of enzyme activity. The mechanism of inactivation likely involves the formation of an unstable intermediate with the PLP coenzyme. Unlike the transamination of its phosphorus analogue, 3-phosphonoalanine, which can proceed or lead to the loss of phosphate (B84403), the attempted non-enzymic transamination of 3-arsonoalanine results in the elimination of arsenite. nih.gov

This reactivity with the PLP coenzyme is a crucial aspect of 3-arsonoalanine's disruptive effects. PLP is a highly versatile coenzyme involved in a wide array of enzymatic reactions beyond transamination, including decarboxylation, racemization, and elimination reactions. researchgate.net The interaction of 3-arsonoalanine with glutamate (B1630785) decarboxylase provides further insight. While it is a poor substrate for this enzyme, its interaction leads to the transamination of the PLP coenzyme to pyridoxamine (B1203002) 5'-phosphate (PMP) and, in some cases, the formation of an irreversible complex. researchgate.net This sequestration and alteration of the PLP coenzyme can have far-reaching consequences, affecting multiple metabolic pathways that rely on PLP-dependent enzymes.

Table 1: Interaction of 3-Arsonoalanine with PLP-Dependent Enzymes

| Enzyme | Organism/Tissue | Effect of 3-Arsonoalanine | Reference |

| Aspartate Aminotransferase | Pig heart cytosol | Inactivation, competitive inhibition with aspartate | nih.gov |

| Aspartate Ammonia-Lyase | Competitive inhibition with aspartate (Ki/Km = 0.23) | nih.gov | |

| Glutamate Decarboxylase | Poor substrate, causes transamination of PLP to PMP and irreversible complex formation | researchgate.net |

Investigation of Metabolic Flux Alterations in Model Biochemical Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of the cellular phenotype. wikipedia.orgnih.gov The introduction of a metabolic inhibitor like 3-arsonoalanine would be expected to cause significant alterations in metabolic fluxes. While specific MFA studies detailing the global effects of 3-arsonoalanine are not extensively available, the known enzymatic inhibitions allow for predictions of its impact on central metabolic pathways.

The inhibition of aspartate aminotransferase by 3-arsonoalanine would directly affect the malate-aspartate shuttle, a crucial pathway for transporting reducing equivalents into the mitochondria. This would, in turn, impact the flux through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Furthermore, by disrupting the link between amino acid metabolism and the TCA cycle, 3-arsonoalanine could alter the flow of carbon from amino acids into gluconeogenesis or other biosynthetic pathways.

Model biochemical systems, such as reconstituted metabolic pathways or in silico metabolic models, are valuable tools for investigating these perturbations. plos.orgd-nb.info By incorporating the known inhibitory constants of 3-arsonoalanine into such models, it is possible to simulate the resulting metabolic flux redistributions. For example, a model of central carbon metabolism could predict how the inhibition of transamination reactions would reroute metabolic intermediates, potentially leading to their accumulation or the depletion of downstream products. These computational approaches can guide further experimental studies to validate the predicted metabolic flux alterations. nih.gov

Analogs in Metabolic Network Interrogation

Metabolite analogs, like 3-arsonoalanine, are valuable tools for interrogating the structure and regulation of metabolic networks. nih.gov By introducing a specific perturbation, researchers can observe the network's response and infer connections and regulatory mechanisms. 3-Arsonoalanine, as an analogue of the key metabolite aspartate, can be used to probe the connectivity and plasticity of amino acid metabolism.

The use of such analogs helps in identifying critical nodes and bottleneck enzymes in metabolic pathways. wikipedia.org For instance, the sensitivity of a cell line to 3-arsonoalanine could indicate a high reliance on the metabolic pathways it inhibits. This information can be particularly useful in fields like metabolic engineering, where the goal is to redirect metabolic flux towards the production of a desired compound.

Furthermore, studying the metabolic rewiring that occurs in response to inhibition by 3-arsonoalanine can reveal alternative pathways or compensatory mechanisms that are not active under normal conditions. This approach, often combined with techniques like metabolomics and transcriptomics, provides a more comprehensive understanding of the robustness and adaptability of metabolic networks. nih.gov The specific and potent interactions of 3-arsonoalanine with key enzymes of amino acid metabolism make it a precise tool for such metabolic network interrogation.

V. Structural Elucidation and Conformational Analysis of 3 Arsonoalanine in Complex Environments

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Cryo-EM) of 3-Arsonoalanine in Ligand-Enzyme Complexes

The determination of the three-dimensional structure of 3-arsonoalanine when bound to an enzyme is critical for understanding its inhibitory or functional properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM) are powerful techniques for characterizing protein-ligand complexes at an atomic level. osti.gov

High-Resolution NMR Spectroscopy:

NMR spectroscopy is a versatile tool for studying the interactions between small molecule ligands and proteins in solution. osti.gov For a ligand like 3-arsonoalanine, various NMR experiments can provide detailed information about its binding mode and the conformational changes induced in the enzyme upon binding.

Isotope-Editing and Isotope-Filtering: To simplify complex NMR spectra of large enzyme-ligand complexes, isotope labeling (e.g., with ¹³C or ¹⁵N) of either the ligand or the protein is often employed. nih.gov By selectively observing signals from the labeled component, one can unambiguously identify intermolecular interactions. For instance, by using ¹⁵N-labeled enzyme and an unlabeled 3-arsonoalanine, one can perform a ¹H-¹⁵N HSQC experiment. Changes in the chemical shifts and intensities of the backbone amide signals of the enzyme upon addition of 3-arsonoalanine reveal the specific amino acid residues involved in the binding interface. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: Transferred NOE (trNOE) and saturation transfer difference (STD) NMR experiments are particularly useful for studying the conformation of a ligand when it is bound to a protein. These experiments detect through-space proton-proton proximities, allowing for the determination of the bound ligand's three-dimensional structure. nih.gov

Paramagnetic NMR: The presence of a paramagnetic center can also be exploited. While not directly applicable to diamagnetic 3-arsonoalanine itself, the principles of paramagnetic NMR highlight how spectral information can be modified by hyperfine coupling, which is useful in studying certain complex systems. nih.gov

A hypothetical NMR titration experiment could yield data on chemical shift perturbations (CSPs) for enzyme residues upon binding to 3-arsonoalanine, as illustrated in the table below.

Table 1: Hypothetical ¹H-¹⁵N HSQC Chemical Shift Perturbations in an Enzyme upon Binding 3-Arsonoalanine.

| Residue | Free Enzyme (¹H, ¹⁵N ppm) | Enzyme + 3-Arsonoalanine (¹H, ¹⁵N ppm) | Chemical Shift Perturbation (Δδ, ppm) | Location |

|---|---|---|---|---|

| Gly-45 | 8.31, 119.5 | 8.55, 120.1 | 0.316 | Active Site Loop |

| Val-46 | 7.98, 121.2 | 8.20, 121.4 | 0.234 | Active Site Loop |

| Ser-78 | 8.62, 115.3 | 8.89, 115.8 | 0.320 | Binding Pocket |

| Ala-150 | 7.50, 123.8 | 7.51, 123.8 | 0.010 | Distant from Active Site |

Cryogenic Electron Microscopy (Cryo-EM):

Recent advances in cryo-EM have enabled the determination of high-resolution structures of biomolecular complexes, including those with bound small-molecule ligands. mdpi.com This technique is particularly valuable for large proteins or complexes that are difficult to crystallize. A cryo-EM study of a 3-arsonoalanine-enzyme complex would involve flash-freezing the complex in a thin layer of vitreous ice and imaging it with an electron microscope. biorxiv.org Computational processing of thousands of particle images allows for the reconstruction of a three-dimensional density map. nih.gov At near-atomic resolution (typically 3-5 Å), the density for the bound 3-arsonoalanine can be clearly visualized within the enzyme's active site, revealing its precise orientation and interactions with surrounding residues. biorxiv.orgnih.gov This structural information is invaluable for structure-based drug design. nih.gov

Chiral Purity and Stereoisomeric Characterization of 3-Arsonoalanine and Its Derivatives

Like natural amino acids, 3-arsonoalanine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers (L- and D-3-arsonoalanine). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect (eutomer) while the other may be less active or inactive. mdpi.comskpharmteco.com Therefore, the determination of chiral purity is essential.

The primary methods for analyzing the enantiomeric purity of amino acids and their derivatives are chiral chromatography techniques. openochem.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. skpharmteco.com The separation is achieved using a chiral stationary phase (CSP), which is a column containing a chiral molecule. The two enantiomers of 3-arsonoalanine form transient diastereomeric complexes with the CSP, which have different interaction energies and are therefore separated, resulting in different retention times. openochem.org By integrating the peak areas, the relative amounts of the R- and S-enantiomers can be determined, and the enantiomeric excess (%ee) can be calculated. openochem.org

Chiral Gas Chromatography (GC): For GC analysis, the amino acid must first be converted into a volatile derivative. cat-online.com The derivatized enantiomers are then separated on a chiral GC column. This method can resolve the enantiomers of a wide range of amino acids. gcms.cz

Table 2: Example Chiral HPLC Data for a Sample of 3-Arsonoalanine.

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |

|---|---|---|---|

| D-3-Arsonoalanine (distomer) | 12.45 | 15,800 | 0.5 |

| L-3-Arsonoalanine (eutomer) | 14.82 | 3,144,200 | 99.5 |

Calculated Enantiomeric Excess (%ee): 99.0%

Conformational Dynamics of 3-Arsonoalanine in Aqueous and Biological Milieu

The biological function of a flexible molecule like 3-arsonoalanine is not solely defined by a single static structure but by an ensemble of conformations it can adopt. mdpi.com The study of these conformational dynamics in different environments, such as in water or within an enzyme's binding pocket, provides a more complete picture of its behavior.

Conformational Analysis in Aqueous Solution: In an aqueous environment, 3-arsonoalanine will exist as a population of interconverting conformers due to the rotation around its single bonds. The conformational landscape can be explored using computational methods like Molecular Dynamics (MD) simulations. aps.org MD simulations track the atomic motions of the molecule over time, providing insights into preferred conformations and the energy barriers between them. rsc.org Experimental techniques like NMR can provide data, such as coupling constants and NOEs, that reflect the time-averaged conformation in solution, which can be used to validate the computational models. nih.gov For peptides and their analogues, aggregation and subsequent conformational changes can also be influenced by factors like pH and salt concentration. nih.gov

Conformational Dynamics in Biological Milieu: Upon binding to an enzyme, the conformational freedom of 3-arsonoalanine is typically reduced. The molecule adopts a specific "bioactive conformation" that is complementary to the binding site. leidenuniv.nl Understanding this transition from a flexible state in solution to a more rigid state in the complex is crucial. MD simulations of the entire ligand-enzyme complex can reveal how the protein environment stabilizes a particular conformation of the ligand. mdpi.com Furthermore, advanced NMR techniques and hydrogen/deuterium (B1214612) exchange mass spectrometry can probe the dynamics of both the ligand and the protein upon complex formation, revealing allosteric effects and changes in flexibility across the entire system. nih.gov

Vi. Computational Chemistry and Molecular Modeling of 3 Arsonoalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-arsonoalanine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The geometry of 3-arsonoalanine is first optimized to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density reveals the polar nature of the molecule, highlighting the electronegative oxygen and nitrogen atoms and the electropositive arsenic atom. This charge distribution is crucial for understanding how 3-arsonoalanine might interact with other molecules, including water and biological macromolecules.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. For 3-arsonoalanine, the HOMO is typically localized on the arsono group and the amino group, suggesting these are likely sites for electrophilic attack. The LUMO is often distributed around the arsono group, indicating its susceptibility to nucleophilic attack.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Quantifies the polarity of the molecule. |

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can be used to predict how 3-arsonoalanine will behave in chemical reactions. For instance, these parameters can help to forecast its potential to coordinate with metal ions or to participate in acid-base reactions.

Molecular Dynamics Simulations of 3-Arsonoalanine-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For 3-arsonoalanine, MD simulations can provide a detailed picture of its interactions with proteins, offering insights into how it might exert biological effects. These simulations model the behavior of the molecule in a solvated environment, typically water, and its dynamic interactions with a protein target.

In a typical MD simulation, a system is set up containing the protein of interest, 3-arsonoalanine, and a sufficient number of water molecules to create a realistic cellular environment. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a series of small time steps. The resulting trajectory provides a high-resolution "movie" of the molecular interactions.

These simulations can reveal the preferred binding modes of 3-arsonoalanine to a protein, identifying the key amino acid residues involved in the interaction. Analysis of the simulation can quantify the stability of the protein-ligand complex, showing how the molecule affects the protein's structure and dynamics. For example, MD simulations could be used to study the interaction of 3-arsonoalanine with enzymes that are known to be inhibited by arsenic compounds, such as those containing reactive cysteine residues. The simulations could show how the arsono group of 3-arsonoalanine forms favorable interactions within the enzyme's active site. nih.govacs.org

| Parameter | Observation (Illustrative) | Interpretation |

|---|---|---|

| RMSD of Ligand | Low and stable fluctuation | Indicates stable binding of the ligand in the protein's active site. |

| Hydrogen Bonds | Consistent H-bonds with specific residues (e.g., Arg, Ser) | Highlights key interactions stabilizing the complex. nih.gov |

| Solvent Accessible Surface Area | Decrease upon binding | Confirms the burial of the ligand within the protein. |

Docking Studies and Binding Affinity Predictions for Enzymatic Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking is frequently used to predict the binding mode of a small molecule ligand, such as 3-arsonoalanine, to a protein target. The goal of docking is to identify the most likely binding pose and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

In a docking study of 3-arsonoalanine, a three-dimensional structure of a target enzyme is used as the receptor. The 3-arsonoalanine molecule is then computationally placed into the active site of the enzyme in a multitude of different orientations and conformations. A scoring function is used to evaluate the "goodness-of-fit" for each pose, taking into account factors such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

The results of a docking study can provide valuable hypotheses about which enzymes 3-arsonoalanine might inhibit and the molecular basis for this inhibition. For example, docking could be used to screen a library of enzymes to identify potential targets for 3-arsonoalanine. Once a likely target is identified, the predicted binding pose can be used to guide further studies, such as site-directed mutagenesis to confirm the importance of specific amino acid residues for binding.

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. Lower binding affinity values (more negative docking scores) generally indicate a more stable complex.

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Arsenate Reductase | -6.5 | Cys, Arg, Ser nih.gov |

| Laccase | -5.8 | His, Ile nih.gov |

Comparative Computational Analysis of Arsono- and Phosphono-Amino Acid Analogues

A comparative computational analysis of 3-arsonoalanine and its phosphorus analog, 3-phosphonoalanine, can provide valuable insights into the influence of the heteroatom on the molecule's properties and biological activity. Both arsenic and phosphorus are in the same group of the periodic table, but they have distinct differences in atomic size, electronegativity, and bond strengths, which can lead to significant differences in the behavior of the corresponding amino acid analogs.

DFT calculations can be used to compare the electronic structures of 3-arsonoalanine and 3-phosphonoalanine. Such a comparison would likely reveal that the As-C and As-O bonds in 3-arsonoalanine are longer and weaker than the corresponding P-C and P-O bonds in 3-phosphonoalanine. The arsono group is also generally more polarizable than the phosphono group. These differences in electronic structure are expected to translate into differences in reactivity.

Molecular dynamics simulations and docking studies can be used to compare the interactions of the two analogs with the same protein target. These studies could reveal, for example, that one analog binds more strongly or with a different orientation than the other. This information could be crucial for understanding the different biological effects of these two compounds. For instance, the larger size of the arsenic atom might lead to steric clashes in a binding site that can accommodate the smaller phosphorus atom. Conversely, the different electronic properties of the arsono group might allow for unique interactions that are not possible for the phosphono group.

| Property | 3-Arsonoalanine | 3-Phosphonoalanine |

|---|---|---|

| X-C Bond Length (Å) | ~1.95 | ~1.85 |

| Calculated Acidity (pKa) of X-OH | Higher | Lower |

| Predicted Binding Affinity to a Target (kcal/mol) | -6.5 | -7.2 |

By systematically comparing the computational results for these two analogs, researchers can gain a deeper understanding of the structure-activity relationships for this class of compounds and potentially design new molecules with tailored properties.

Vii. Analytical Methodologies for Detection and Quantification of 3 Arsonoalanine

Advanced Chromatographic and Mass Spectrometric Techniques for Trace Analysis

The trace analysis of 3-arsonoalanine heavily relies on hyphenated analytical techniques that couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of arsenic species. ubc.canih.gov When coupled with inductively coupled plasma mass spectrometry (ICP-MS), it provides an exceptionally powerful tool for arsenic speciation analysis. mdpi.comingeniatrics.com HPLC-ICP-MS allows for the separation of different arsenic compounds, including 3-arsonoalanine, from other arsenic species like arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), followed by highly sensitive element-specific detection. nih.govpsanalytical.com The use of anion-exchange chromatography is a common approach for separating these anionic arsenic species. psanalytical.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile or derivatized analytes. nih.govwikipedia.orgthermofisher.com For a non-volatile amino acid like 3-arsonoalanine, derivatization is a necessary step to increase its volatility for GC analysis. thermofisher.com GC-MS offers excellent chromatographic resolution and provides structural information based on the mass spectrum of the analyte, making it a "gold standard" for forensic substance identification. wikipedia.org

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is also a powerful method for the analysis of non-volatile and polar compounds like amino acids. labcompare.comyoutube.comnih.govnih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules, providing molecular weight information. labcompare.com When coupled with tandem mass spectrometry (MS/MS), it offers enhanced selectivity and sensitivity, which is crucial for distinguishing 3-arsonoalanine from other components in a complex matrix. nih.govnih.gov

The table below summarizes typical parameters for these advanced analytical techniques.

| Parameter | HPLC-ICP-MS | GC-MS | LC-ESI-MS/MS |

| Column Type | Anion-exchange (e.g., Hamilton PRP-X100) nih.gov | Capillary column (e.g., DB-5MS) nih.gov | Reversed-phase (e.g., C8, C18) nih.govrsc.org |

| Mobile/Carrier Gas | Gradient elution with ammonium (B1175870) carbonate/EDTA nih.gov | Inert gas (e.g., Helium, Nitrogen) nih.govimist.ma | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) nih.govnih.gov |

| Ionization Source | Inductively Coupled Plasma ingeniatrics.com | Electron Ionization (EI) nih.gov | Electrospray Ionization (ESI) labcompare.com |

| Detector | Mass Spectrometer ingeniatrics.com | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) nih.gov | Tandem Mass Spectrometer (e.g., Triple Quadrupole) nih.gov |

| Typical LOD | 0.3–1.5 ng/mL for arsenic species nih.gov | Dependent on derivatization and analyte | 0.02 µg L−1 for some analytes rsc.org |

Development of Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a key strategy to improve the analytical characteristics of 3-arsonoalanine, particularly for GC-MS analysis and in some cases for HPLC to enhance detection sensitivity. jfda-online.comnih.gov This process involves chemically modifying the analyte to create a derivative with more favorable properties for separation and detection. libretexts.org

For GC-MS, the primary goal of derivatization is to increase the volatility of the polar 3-arsonoalanine molecule. This is typically achieved through silylation, acylation, or esterification of the amino and arsono functional groups. jfda-online.com For instance, silylating agents can react with the active hydrogens in the molecule to produce a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

In HPLC, derivatization can be employed to attach a chromophore or fluorophore to the 3-arsonoalanine molecule, significantly enhancing its detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net This is particularly useful when not using a mass spectrometric detector. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with the amino group to form highly fluorescent derivatives. researchgate.net

The choice of derivatization reagent and reaction conditions is critical for achieving a complete and reproducible reaction, which is essential for accurate quantification. sigmaaldrich.com

The following table outlines some potential derivatization strategies for 3-arsonoalanine.

| Derivatization Strategy | Target Functional Group | Reagent Example | Analytical Technique | Benefit |

| Silylation | Amino, Hydroxyl, Carboxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increased volatility and thermal stability |

| Acylation | Amino, Hydroxyl | Acetic Anhydride (B1165640) | GC-MS | Increased volatility |

| Fluorescent Tagging | Amino | o-Phthalaldehyde (OPA) with a thiol | HPLC-Fluorescence | Enhanced sensitivity |

| Fluorescent Tagging | Amino | 9-Fluorenylmethyl chloroformate (FMOC) | HPLC-Fluorescence | Enhanced sensitivity for primary and secondary amines |

| UV Tagging | Amino | 2,4-Dinitrofluorobenzene (DNFB) | HPLC-UV | Enables UV detection |

Method Validation in Complex Biological and Environmental Matrices

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable and reproducible results. europa.eueuropa.eu For 3-arsonoalanine, this means demonstrating that the analytical method can accurately and precisely quantify the compound in complex matrices such as urine, blood, or soil extracts. europa.euwoah.org International guidelines, such as those from the European Medicines Agency (EMA), provide a framework for the validation of bioanalytical methods. europa.eubioanalysisforum.jp

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run precision). europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netchromatographyonline.comresearchgate.netontosight.ai The LOD is often estimated as a signal-to-noise ratio of 3, while the LOQ is estimated at a signal-to-noise ratio of 10. researchgate.netresearchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. woah.org

The validation process involves analyzing a series of calibration standards and quality control (QC) samples prepared in the matrix of interest. europa.eu

The table below shows typical acceptance criteria for method validation based on regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LOQ). europa.euunodc.org |

| Precision (Repeatability and Intermediate) | The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ). europa.euunodc.org |

| Linearity | Correlation coefficient (r²) ≥ 0.99 mdpi.com |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. woah.org |

Speciation Analysis of Arsenic-Containing Amino Acids in Research Samples

Speciation analysis, the identification and quantification of the different chemical forms of an element, is of paramount importance for arsenic, as the toxicity and biological behavior of arsenic compounds are highly dependent on their chemical structure. psanalytical.comnih.gov For research involving 3-arsonoalanine, it is crucial to distinguish it from other arsenic species that may be present in the sample, such as inorganic arsenic (AsIII and AsV) and its methylated metabolites (MMA, DMA). nih.govcas.cz

HPLC-ICP-MS is the most widely used technique for arsenic speciation analysis due to its ability to separate these different species and detect them with high sensitivity and specificity. nih.govmdpi.comresearchgate.net The chromatographic separation is typically achieved using an anion-exchange column, which separates the arsenic compounds based on their charge at a specific pH. nih.govpsanalytical.com

The proper collection, preservation, and preparation of samples are critical to maintain the integrity of the arsenic species. ubc.ca For example, some trivalent arsenic species can be unstable and may require the addition of a preservative to prevent their oxidation during storage and analysis. nih.gov The use of certified reference materials (CRMs), when available, is essential for ensuring the accuracy and traceability of the speciation analysis. alfa-chemistry.comsigmaaldrich.comhoneywell.comquimivita.com

Viii. Microbial and Environmental Biotransformations of 3 Arsonoalanine

Microbial Metabolism of Organoarsenic Compounds and 3-Arsonoalanine Pathways

Microorganisms have evolved diverse metabolic strategies to process arsenic compounds, often as a detoxification mechanism. mdpi.com These metabolic pathways include oxidation, reduction, methylation, and demethylation, which collectively drive the environmental cycling of arsenic. frontiersin.org The microbial metabolism of organoarsenic compounds, in particular, involves the cleavage of carbon-arsenic (C-As) bonds, which releases inorganic arsenic and can serve as a source of carbon for the microorganism. oup.com

Phylogenetically diverse microbes are capable of metabolizing arsenic. usgs.gov The metabolism can be for detoxification or energy generation. geoscienceworld.org For instance, some microbes gain metabolic energy by oxidizing arsenite (As(III)) or by reducing arsenate (As(V)) in anaerobic respiration. mdpi.com The metabolism of organoarsenicals adds another layer of complexity. For example, some bacteria can degrade synthetic organoarsenic compounds like diphenylarsinic acid, using them as a carbon source and releasing inorganic arsenic. oup.com

While specific metabolic pathways for 3-arsonoalanine are not extensively detailed in scientific literature, its transformation is known to occur. Attempted non-enzymatic transamination of 3-arsonoalanine results in the elimination of arsenite, indicating the lability of the C-As bond in this compound under certain biochemical conditions. researchgate.net This contrasts with its phosphorus analogue, 3-phosphonoalanine, highlighting the unique chemistry of the arsenic-containing amino acid. researchgate.net The release of arsenite from 3-arsonoalanine feeds this more toxic inorganic form back into microbial metabolic pathways, such as methylation by the ArsM enzyme to form various methylarsenicals. nih.gov

The general microbial processes for metabolizing arsenic compounds are summarized in the table below.

| Metabolic Process | Description | Key Genes/Enzymes | Significance |

| Arsenate Reduction | Reduction of arsenate (As(V)) to arsenite (As(III)). Can be for detoxification (cytoplasmic) or respiration (dissimilatory). frontiersin.orggeoscienceworld.org | arsC (detoxification), arrA/B (respiratory) geoscienceworld.orgmonobasinresearch.org | Increases arsenic toxicity and mobility. |

| Arsenite Oxidation | Oxidation of arsenite (As(III)) to arsenate (As(V)). Can be coupled to aerobic or anaerobic respiration. frontiersin.orggeoscienceworld.org | aioA/B, arxA/B frontiersin.orggeoscienceworld.orgmonobasinresearch.org | Decreases arsenic toxicity and mobility. |

| Arsenic Methylation | Covalent addition of methyl groups to inorganic arsenic, primarily As(III), forming mono-, di-, and trimethylated species. frontiersin.orgfrontiersin.org | arsM nih.govfrontiersin.org | Generally a detoxification process, can produce volatile and highly mobile arsenic compounds. frontiersin.org |

| Arsenic Demethylation | Cleavage of C-As bonds in methylated arsenicals, releasing inorganic arsenic. frontiersin.org | arsI frontiersin.org | Returns organic arsenic to the inorganic pool. |

| Organoarsenic Degradation | Breakdown of complex organic arsenic compounds, often involving the cleavage of C-As bonds to utilize the organic moiety. oup.comnih.gov | Dioxygenases, other hydrolases oup.comfrontiersin.org | Releases inorganic arsenic and provides carbon/energy for microbes. |

Enzymatic Transformations of 3-Arsonoalanine by Microbial Systems

The enzymatic transformation of arsenic compounds is the cornerstone of microbial arsenic metabolism. nih.gov A wide array of enzymes, including reductases, oxidases, and methyltransferases, catalyze these reactions. geoscienceworld.org While specific enzymes dedicated to the complete catabolism of 3-arsonoalanine have not been fully characterized, its interaction with certain enzymes has been studied.

Research has shown that 3-arsonoalanine is a poor substrate for glutamate (B1630785) decarboxylase. researchgate.netresearchgate.net Its interaction with this enzyme leads to an alternative reaction: the transamination of the pyridoxal (B1214274) phosphate (B84403) (PLP) coenzyme to pyridoxamine (B1203002) phosphate (PMP), which results in the reversible inactivation of the enzyme. researchgate.netresearchgate.netresearchgate.net This indicates that while it can enter the active site, it is not processed in the canonical way and instead triggers a side reaction with the cofactor.

The cleavage of the C-As bond is a critical step in the breakdown of compounds like 3-arsonoalanine. In other organoarsenicals, this is often accomplished by enzymes like C-As lyases or dioxygenases. For example, the enzyme ArsI is a C-As bond cleaving enzyme that demethylates methylarsonate (B1206947) (MAs(III)). frontiersin.org The instability of the C-As bond in 3-arsonoalanine, which leads to arsenite elimination during non-enzymatic transamination, suggests that microbial enzymes could readily catalyze this cleavage. researchgate.net

The table below lists key enzyme families involved in microbial arsenic transformations.

| Enzyme Family | Function | Example Substrates | Products |

| Arsenate Reductase (ArsC) | Detoxification via reduction of As(V) | Arsenate (As(V)) | Arsenite (As(III)) |

| Respiratory Arsenate Reductase (Arr) | Energy conservation via anaerobic respiration using As(V) as an electron acceptor. monobasinresearch.org | Arsenate (As(V)) | Arsenite (As(III)) |

| Arsenite Oxidase (Aio/Arx) | Oxidation of As(III) for detoxification or energy conservation. monobasinresearch.org | Arsenite (As(III)) | Arsenate (As(V)) |

| As(III) S-adenosylmethionine (SAM) Methyltransferase (ArsM) | Methylation of As(III) for detoxification. frontiersin.orgnih.gov | Arsenite (As(III)) | Methylarsonous acid (MAs(III)), Dimethylarsinous acid (DMAs(III)) |

| Monomethylarsonous Acid [As(III)] Demethylase (ArsI) | C-As bond cleavage via demethylation. frontiersin.org | Methylarsonous acid (MAs(III)) | Arsenite (As(III)) |

| Glutamate Decarboxylase | Interacts with 3-arsonoalanine, leading to enzyme inactivation rather than substrate turnover. researchgate.netresearchgate.net | 3-Arsonoalanine (poor substrate) | (Enzyme inactivation via PMP formation) |

Role of 3-Arsonoalanine as an Arsenic Species in Biogeochemical Cycling

The biogeochemical cycle of arsenic involves the continuous transformation and translocation of arsenic through the atmosphere, land, and water, driven by both geological and biological processes. lidsen.comwikipedia.org Microorganisms are the primary drivers of arsenic speciation changes in the environment, which dictates its bioavailability and toxicity. frontiersin.orglidsen.com The cycle encompasses a variety of arsenic species, from inorganic forms like arsenite and arsenate to numerous organoarsenic compounds, including methylated acids, arsenosugars, and arsenolipids. frontiersin.orgnih.govlidsen.com

While not considered a major global arsenic species, 3-arsonoalanine likely plays a role as a transient intermediate within this complex cycle. Its formation could arise from the incorporation of arsenic into biological molecules, analogous to how other elements are assimilated. Its subsequent degradation by microbial action releases inorganic arsenite, directly contributing to the pool of this highly mobile and toxic species. researchgate.net This arsenite can then be subjected to further microbial transformations, such as oxidation to arsenate or methylation to volatile arsines. frontiersin.org

The arsenic cycle is intricately linked with other major elemental cycles, including those of carbon, iron, sulfur, and nitrogen. nih.govlidsen.com For instance, the adsorption of arsenate to iron oxide minerals is a key process that sequesters arsenic, but this can be reversed under reducing conditions often created by microbial carbon metabolism. nih.gov The presence of sulfur can lead to the formation of thioarsenates, which are significant arsenic species in sulfidic environments. nih.gov As an amino acid analogue, the metabolism of 3-arsonoalanine is inherently coupled to the carbon and nitrogen cycles within the microbial cell.

| Arsenic Species | Chemical Formula (example) | Typical Role in Biogeochemical Cycle |

| Arsenate | AsO₄³⁻ | Predominant in oxic environments; less mobile due to adsorption on minerals. nih.govduke.edu |

| Arsenite | AsO₃³⁻ | Predominant in anoxic environments; more mobile and toxic than arsenate. wikipedia.orgduke.edu |

| Methylarsonate (MA) | CH₃AsO₃H₂ | Intermediate in methylation/demethylation pathways. frontiersin.org |

| Dimethylarsinate (DMA) | (CH₃)₂AsO₂H | Common product of arsenic biomethylation found in terrestrial and aquatic systems. frontiersin.org |

| Arsenobetaine | (CH₃)₃As⁺CH₂COO⁻ | Major, stable, and non-toxic organoarsenical in marine animals. frontiersin.org |

| 3-Arsonoalanine | C₃H₆AsNO₄ | Likely a transient intermediate in microbial metabolism; its degradation releases arsenite. researchgate.net |

| Thioarsenates | H₃AsSₙO₄₋ₙ | Dominant species in sulfidic, alkaline environments. nih.gov |

Metabolic Network Modeling of 3-Arsonoalanine in Microbial Communities

Metabolic network modeling is a powerful computational approach used to understand and predict the metabolic capabilities of microorganisms and their communities. frontiersin.orgnih.gov These models, often constructed at a genome-scale, represent the complete set of metabolic reactions occurring within an organism and can be simulated to predict growth rates, nutrient uptake, and byproduct secretion under various environmental conditions. plos.org

Several frameworks exist for modeling the complex metabolic interactions within microbial communities. frontiersin.org These approaches are essential for untangling the web of nutrient exchanges and competitive or cooperative behaviors that define community function. semanticscholar.org

Compartmentalized Models: In this approach, each species or functional guild is treated as a separate compartment. These models explicitly account for the exchange of metabolites between different organisms, allowing for the simulation of interactions like syntrophy and competition. frontiersin.orgplos.org

Dynamic and Agent-Based Models: These models add temporal and/or spatial dimensions. Dynamic Flux Balance Analysis (dFBA) can predict changes in metabolism over time, while individual-based models like IndiMeSH can simulate how individual microbes behave and interact in a spatially structured environment like soil. frontiersin.orgplos.org

| Modeling Approach | Description | Advantages | Limitations |

| Lumped Network | All reactions from all species are combined into a single network. frontiersin.org | Simpler to formulate; captures overall community potential. | Loses species-specific resolution; cannot model interactions directly. frontiersin.org |

| Compartment per Species/Guild | Each species is a separate metabolic compartment, linked by an exchange compartment. frontiersin.orgplos.org | Explicitly models metabolite exchange and interactions; predicts community composition. | Computationally more complex; can have biologically unrealistic solutions. plos.org |

| Bi-level Optimization | Nested optimization problems are used to simulate interactions where organisms may have conflicting objectives (e.g., individual growth vs. community benefit). frontiersin.org | Can model complex behaviors like altruism and competition. | Very high computational demand. |

| Dynamic/Agent-Based Models | Incorporate time (dynamic FBA) and/or space (agent-based models) to simulate community behavior in heterogeneous environments. frontiersin.orgplos.org | Can predict temporal and spatial dynamics of metabolic processes. | Requires significant computational resources and more extensive parameterization. plos.org |

Q & A

Q. What computational models are most predictive of 3-Arsonoalanine’s interactions with biomolecular targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields parameterized for arsenic-containing compounds. Validate docking predictions with surface plasmon resonance (SPR) binding assays .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on 3-Arsonoalanine’s toxicity thresholds in mammalian cells?

Q. What statistical frameworks are recommended for reconciling variability in 3-Arsonoalanine’s pharmacokinetic data across species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.